(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone , a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring and a hydroxypyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with This compound .
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a mechanism that disrupts cancer cell division. A study demonstrated that modifications in the structural components of pyrazole compounds can enhance their antitumor efficacy. The compound's structure allows for interactions that may lead to increased cytotoxicity against tumor cells .
Antiviral Properties
Pyrazoles have been explored for their antiviral effects. In vitro studies suggest that certain derivatives exhibit significant antiviral activity against various viral strains. The mechanism often involves interference with viral replication processes . While specific data on this compound's antiviral efficacy is limited, its structural similarity to other active pyrazoles suggests potential effectiveness.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated inhibition of tubulin polymerization leading to reduced cancer cell proliferation. |
Study 2 | Antiviral Effects | Structural modifications led to enhanced activity against viral replication. |
Study 3 | Anti-inflammatory Activity | Inhibition of cytokine production was observed, indicating potential therapeutic applications in inflammatory diseases. |
The mechanisms underlying the biological activities of This compound likely involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth and viral replication.
- Modulation of Signaling Pathways : The compound may influence signaling cascades involved in inflammation and cell survival.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(11-12(7)2)10(15)13-4-3-8(14)6-13/h5,8,14H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLAZKSGNJKEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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